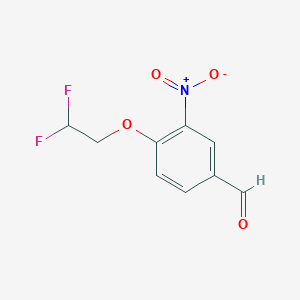

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde

Description

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro (-NO₂) group at the 3-position and a 2,2-difluoroethoxy (-OCH₂CF₂H) substituent at the 4-position of the benzaldehyde core. This compound is of interest in organic synthesis due to the electron-withdrawing nitro group, which enhances the reactivity of the aldehyde moiety toward nucleophilic additions or condensations.

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c10-9(11)5-16-8-2-1-6(4-13)3-7(8)12(14)15/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFGHJHLHIJGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitrobenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine, potentially leading to further functionalization.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethoxy group.

Major Products:

Oxidation: 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Reduction: 4-(2,2-Difluoroethoxy)-3-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: Its structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the nitro group may participate in redox reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

A key structural analog is 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde (CAS 1179127-75-3), which replaces the nitro group with a methoxy (-OCH₃) substituent. The molecular weights and functional groups of these compounds are compared below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde | C₉H₇F₂NO₄ | ~215–220* | -NO₂, -OCH₂CF₂H |

| 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde | C₁₀H₁₀F₂O₃ | 200.67 | -OCH₃, -OCH₂CF₂H |

*Estimated based on substituent mass differences (NO₂ vs. OCH₃ adds ~15 g/mol) .

The nitro group increases molecular polarity compared to the methoxy analog, influencing solubility and intermolecular interactions.

Physical and Chemical Properties

- Polarity and Solubility : The nitro group’s strong electron-withdrawing nature enhances polarity, likely increasing solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the methoxy analog.

- Hydrogen Bonding : The nitro group provides two hydrogen-bond acceptors (O atoms), whereas methoxy offers one. This difference may lead to distinct crystal packing patterns, as observed in Etter’s graph set analysis of hydrogen-bonded networks .

- Melting Points : Nitro derivatives generally exhibit higher melting points due to stronger dipole-dipole interactions.

Reactivity and Stability

- Reactivity : The nitro group deactivates the aromatic ring toward electrophilic substitution but activates the aldehyde toward nucleophilic attack (e.g., Schiff base formation). In contrast, methoxy groups activate the ring for electrophilic reactions.

- Stability : Nitro compounds are thermally stable but may pose explosion risks under extreme conditions. Methoxy analogs are generally more stable but susceptible to oxidative demethylation .

Biological Activity

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₈F₂N₁O₃

- CAS Number : 1178251-98-3

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its nitro group and difluoroethoxy substituent. The nitro group can undergo reduction to form reactive intermediates that interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of signaling pathways relevant to inflammation, cancer proliferation, and viral replication.

Antiviral Activity

Recent studies have highlighted the antiviral potential of nitro compounds like this compound. Research indicates that it may inhibit viral replication by targeting specific viral proteins. For example, related compounds have shown effective inhibition against enteroviruses with EC50 values in the nanomolar range.

Antiproliferative Effects

The compound has demonstrated significant antiproliferative effects in various cancer cell lines. In vitro studies revealed that it can inhibit tumor cell growth with IC50 values in the low micromolar range. A notable study used xenograft models to show that oral administration resulted in substantial tumor growth inhibition, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Nitro-containing compounds often exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory pathways. This activity is linked to the compound's ability to produce reactive intermediates that modulate inflammatory responses .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.